REACTION_CXSMILES
|
NC1[O:3][C:4]2[CH:10]=CC=CC=2N=1.CN1C[CH2:16][O:15]CC1.C1C[O:21]CC1.[C:23](#[N:25])[CH3:24]>>[CH3:10][C:4]1[O:3][N:25]=[CH:23][C:24]=1[C:16]([OH:15])=[O:21] |f:2.3|
|
Name
|
|
Quantity
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45 μmol
|
Type
|
reactant
|
Smiles
|
NC=1OC2=C(N1)C=CC=C2
|
Name
|
RSO2Cl THF ACN NMM
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
RSO2Cl
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.6 mmol
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
THF ACN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1.C(C)#N
|
Name
|
sulfonyl chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=NO1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |